N-(2,6-dichlorophenyl)-2-phenylacetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-phenylacetamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a dichlorophenyl group and a phenylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. This method involves the use of microreactors and precise control of reaction conditions, allowing for the large-scale production of the compound with minimal waste .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dichlorophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamides.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation and pain.
Pathways Involved: By inhibiting COX enzymes, the compound disrupts the arachidonic acid pathway, leading to decreased inflammation and pain relief.
Comparison with Similar Compounds
Diclofenac: A widely used NSAID with similar structural features and mechanism of action.
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A related compound with similar chemical properties.
Uniqueness: N-(2,6-dichlorophenyl)-2-phenylacetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)14(11)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTZVVJPHCJSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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